molecular formula C12H11F3O5 B6319422 2-Acetoxy-5-(trifluoromethoxy)benzyl acetate CAS No. 709025-78-5

2-Acetoxy-5-(trifluoromethoxy)benzyl acetate

Cat. No.: B6319422
CAS No.: 709025-78-5
M. Wt: 292.21 g/mol
InChI Key: BTJNQBWFXCMTNU-UHFFFAOYSA-N
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Description

2-Acetoxy-5-(trifluoromethoxy)benzyl acetate is a chemical compound that features both acetoxy and trifluoromethoxy functional groups attached to a benzyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the lithiation of 1-trifluoromethoxy-4-(trifluoromethyl)benzene, followed by carboxylation to afford 2-trifluoromethoxy-5-(trifluoromethyl)benzoic acid . This intermediate can then be further modified to introduce the acetoxy groups under appropriate reaction conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to improve yield and efficiency. The use of continuous flow reactors and advanced purification techniques can also enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Acetoxy-5-(trifluoromethoxy)benzyl acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding acids or ketones.

    Reduction: Reduction reactions can convert the acetoxy groups to hydroxyl groups.

    Substitution: Nucleophilic substitution reactions can replace the acetoxy or trifluoromethoxy groups with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as sodium methoxide for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized benzyl derivatives.

Scientific Research Applications

2-Acetoxy-5-(trifluoromethoxy)benzyl acetate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated compounds.

    Biology: The compound’s unique functional groups make it a valuable probe in biochemical studies, including enzyme inhibition and receptor binding assays.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Acetoxy-5-(trifluoromethoxy)benzyl acetate involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological membranes and proteins. The acetoxy groups can undergo hydrolysis to release active metabolites that exert their effects through various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Acetoxy-5-(trifluoromethoxy)benzyl acetate is unique due to the presence of both acetoxy and trifluoromethoxy groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

[2-acetyloxy-5-(trifluoromethoxy)phenyl]methyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F3O5/c1-7(16)18-6-9-5-10(20-12(13,14)15)3-4-11(9)19-8(2)17/h3-5H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTJNQBWFXCMTNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1=C(C=CC(=C1)OC(F)(F)F)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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